molecular formula C14H15F3N4O3 B1393009 tert-butyl N-({3-[5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-yl}methyl)carbamate CAS No. 1160994-72-8

tert-butyl N-({3-[5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-yl}methyl)carbamate

Cat. No. B1393009
M. Wt: 344.29 g/mol
InChI Key: LKPVAHGYJONAPC-UHFFFAOYSA-N
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Description

“tert-butyl N-({3-[5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-yl}methyl)carbamate” is a chemical compound with the molecular formula C12H15F3N2O2 . It is related to other compounds such as “tert-butyl N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}carbamate” which has a similar structure .


Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 328.1±42.0 °C at 760 mmHg, and a flash point of 152.2±27.9 °C . It has 4 H bond acceptors, 1 H bond donor, and 5 freely rotating bonds .

Scientific Research Applications

Antitumor Activity

  • A study by Maftei et al. (2016) explored the synthesis of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, including tert-butyl-substituted variants. These compounds were tested for in vitro anti-cancer activity, with some showing promising results.

Synthesis and Characterization

  • The synthesis and characterization of similar compounds, focusing on various structural modifications, have been reported by several researchers. These studies often involve the synthesis of novel derivatives and their subsequent analysis:
    • Martins et al. (2012) conducted a study on the synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles, highlighting different reaction conditions and outcomes.
    • Maftei et al. (2013) focused on the synthesis of natural product analogs bearing the 1,2,4-oxadiazole ring, including tert-butyl variants, and tested their antitumor activity.
    • Zhang et al. (2010) studied the impact of substituents, such as tert-butyl, on the emission wavelength of Cu(I) complexes, providing insights into the photophysical properties of these compounds.

Biological Evaluation

  • Hintermann et al. (2016) investigated a series of compounds, including those with tert-butyl-1,2,4-oxadiazole, for their potential as RORγt inverse agonists, which are relevant in the context of autoimmune diseases.

Other Applications

  • Research has also delved into various other applications of these compounds, ranging from synthesis methodologies to their potential use in material science:
    • Becerra et al. (2021) reported on the ambient-temperature synthesis of related compounds, highlighting efficient synthesis methods.
    • Weigl et al. (2003) explored the use of alkyl-substituted 2,6-dioxadiazolylpyridines as selective extractants for trivalent actinides, indicating potential applications in nuclear chemistry.

properties

IUPAC Name

tert-butyl N-[[3-[5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N4O3/c1-13(2,3)23-12(22)19-7-10-20-11(21-24-10)9-5-4-8(6-18-9)14(15,16)17/h4-6H,7H2,1-3H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKPVAHGYJONAPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=NO1)C2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301117390
Record name 1,1-Dimethylethyl N-[[3-[5-(trifluoromethyl)-2-pyridinyl]-1,2,4-oxadiazol-5-yl]methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301117390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-({3-[5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-yl}methyl)carbamate

CAS RN

1160994-72-8
Record name 1,1-Dimethylethyl N-[[3-[5-(trifluoromethyl)-2-pyridinyl]-1,2,4-oxadiazol-5-yl]methyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160994-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[[3-[5-(trifluoromethyl)-2-pyridinyl]-1,2,4-oxadiazol-5-yl]methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301117390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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